molecular formula C18H19NO4 B13543369 N-benzyloxycarbonyl-3-amino-2-benzylpropionic acid

N-benzyloxycarbonyl-3-amino-2-benzylpropionic acid

Katalognummer: B13543369
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: FCMHQDUEDVBCNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group attached to the alpha carbon, a benzyloxycarbonyl-protected amino group, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is to start with the amino acid precursor and react it with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-benzyl-3-amino-propanoic acid: Lacks the benzyloxycarbonyl protection.

    3-{[(benzyloxy)carbonyl]amino}propanoic acid: Lacks the benzyl group on the alpha carbon.

Uniqueness

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to the presence of both the benzyl and benzyloxycarbonyl groups. This combination provides specific chemical properties, such as increased stability and lipophilicity, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C18H19NO4

Molekulargewicht

313.3 g/mol

IUPAC-Name

2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)

InChI-Schlüssel

FCMHQDUEDVBCNC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.